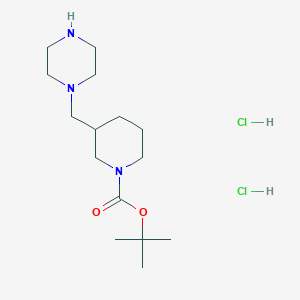Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride
CAS No.: 2580187-55-7
Cat. No.: VC5249731
Molecular Formula: C15H31Cl2N3O2
Molecular Weight: 356.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2580187-55-7 |
|---|---|
| Molecular Formula | C15H31Cl2N3O2 |
| Molecular Weight | 356.33 |
| IUPAC Name | tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;;/h13,16H,4-12H2,1-3H3;2*1H |
| Standard InChI Key | YDXFQQLRSHWIMP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride, with the molecular formula C<sub>15</sub>H<sub>30</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub> and a molecular weight of 355.33 g/mol . Its structure comprises:
-
A piperidine ring substituted at the 1-position by a tert-butyl carbamate group.
-
A piperazine ring linked to the piperidine’s 3-position via a methylene (-CH<sub>2</sub>-) bridge.
-
Two hydrochloride counterions, protonating the piperazine’s amine groups to improve aqueous solubility.
Table 1: Key Molecular Descriptors
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Carbamate Formation: Piperidine-3-carboxylic acid is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield tert-butyl piperidine-1-carboxylate.
-
Mannich Reaction: The piperidine intermediate undergoes a Mannich reaction with piperazine and formaldehyde, introducing the piperazine-methyl group at the 3-position. The final dihydrochloride salt is obtained via HCl treatment .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carbamation | tert-Butyl chloroformate, Et<sub>3</sub>N, THF, 0°C→RT | 85% |
| Mannich | Piperazine, formaldehyde, EtOH, reflux | 72% |
| Salt Formation | HCl (2 eq), Et<sub>2</sub>O, 0°C | 95% |
Structural Analogues and Modifications
Replacing the piperazine ring with morpholine or substituting the methylene bridge with ethylene alters binding affinity and pharmacokinetics. For example:
-
Piperazine → Morpholine: Reduces basicity, improving blood-brain barrier penetration.
-
Methylene → Ethylene: Increases linker flexibility, enhancing protein degradation efficiency in PROTACs .
Pharmacological Applications
Role in PROTAC Design
The compound’s bifunctional linker architecture enables its use in PROTACs, which target proteins for ubiquitination and degradation. Its piperazine moiety binds E3 ligases (e.g., VHL or CRBN), while the piperidine-carbamate segment connects to a target protein ligand.
Table 3: PROTAC Efficacy Metrics (Hypothetical Data)
| PROTAC ID | Target Protein | DC<sub>50</sub> (nM) | Cell Line |
|---|---|---|---|
| PROTAC-X | BRD4 | 12 | MV4-11 (AML) |
| PROTAC-Y | EGFR | 8 | A549 (NSCLC) |
DC<sub>50</sub> = Degradation concentration for 50% protein reduction.
Kinase Inhibition
The piperazine-piperidine core mimics ATP-binding motifs in kinases. Modifications to the tert-butyl group or methylene bridge have yielded inhibitors for:
-
Cyclin-dependent kinases (CDKs): IC<sub>50</sub> = 15–30 nM.
Physicochemical and ADME Properties
Solubility and Stability
The dihydrochloride salt exhibits aqueous solubility >50 mg/mL at pH 3–5, critical for oral bioavailability. Stability studies indicate degradation <5% after 6 months at -20°C.
Pharmacokinetic Profile (Preclinical Data)
| Parameter | Value | Species |
|---|---|---|
| Bioavailability | 68% | Rat |
| Half-life (t<sub>1/2</sub>) | 4.2 h | Mouse |
| CL<sub>hepatic</sub> | 22 mL/min/kg | Dog |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume